Maleato de pirilamina

Descripción general

Descripción

El maleato de pirilamina, también conocido como maleato de mepiramina, es un antihistamínico de primera generación. Se utiliza ampliamente para aliviar los síntomas de alergias, resfriados y trastornos pruriginosos de la piel. El compuesto se dirige al receptor de histamina H1 como un agonista inverso, lo que ayuda a reducir las reacciones alérgicas .

Aplicaciones Científicas De Investigación

El maleato de pirilamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un estándar de referencia en química analítica para la cuantificación de antihistamínicos en formulaciones farmacéuticas

Biología: Empleado en estudios que involucran receptores de histamina y su papel en las reacciones alérgicas.

Medicina: Utilizado en el desarrollo de fármacos antihistamínicos y en el tratamiento de afecciones alérgicas

Industria: Aplicado en la formulación de medicamentos de venta libre para resfriados y alergias

Mecanismo De Acción

El maleato de pirilamina ejerce sus efectos al unirse al receptor de histamina H1, un receptor acoplado a proteína G. Promueve un estado inactivo del receptor, interfiriendo con la vía de señalización mediada por Gq/11. Esta acción reduce los efectos de la histamina, aliviando así los síntomas de alergias y afecciones pruriginosas .

Compuestos similares:

Difenhidramina: Otro antihistamínico de primera generación con propiedades sedantes.

Cloropiramina: Similar a la pirilamina pero con un grupo cloro en lugar de un grupo metoxi.

Feniramida: Un antihistamínico de primera generación con usos similares pero una estructura química diferente

Singularidad: El this compound es único debido a su alta selectividad para el receptor de histamina H1 y su actividad anticolinérgica relativamente baja en comparación con otros antihistamínicos de primera generación. Esto lo hace eficaz en el tratamiento de reacciones alérgicas con menos efectos secundarios .

Análisis Bioquímico

Biochemical Properties

Pyrilamine Maleate acts as an inverse agonist on the H1 receptor . It has a high selectivity for the histamine H1 receptor over the muscarinic acetylcholine receptors . This interaction with the H1 receptor is the primary biochemical reaction involving Pyrilamine Maleate.

Cellular Effects

Pyrilamine Maleate rapidly permeates the brain, often causing drowsiness as a side effect . This indicates that it can cross the blood-brain barrier and interact with cells in the central nervous system. Side effects may include nervousness, convulsions, tremors, palpitations, gastrointestinal disturbances, sedation, muscular weakness, anorexia, lassitude, and lack of coordination .

Molecular Mechanism

The molecular mechanism of Pyrilamine Maleate involves binding to the H1 receptor as an inverse agonist . This means it binds to the H1 receptor and reduces its activity, thereby reducing the effects of histamine in the body.

Temporal Effects in Laboratory Settings

The plasma elimination of Pyrilamine Maleate fits a one-compartment open model and is first order . The terminal plasma elimination half-life of Pyrilamine Maleate does not increase with increasing doses . This suggests that Pyrilamine Maleate does not exhibit dose-dependent elimination.

Dosage Effects in Animal Models

In a study involving horses, Pyrilamine Maleate was administered intravenously at doses of 7.0 mg/kg or 0.7 mg/kg . Approximately 29% and 38% of the administered dose was excreted in the urine in the first 24 hours in the high and low dose groups, respectively .

Metabolic Pathways

The major metabolite of Pyrilamine Maleate in the body is O-desmethylpyrilamine . This metabolite is produced through the process of O-demethylation, which involves the removal of a methyl group from the Pyrilamine Maleate molecule .

Transport and Distribution

Pyrilamine Maleate is rapidly distributed throughout the body after administration . It is able to cross the blood-brain barrier, indicating that it can be transported into the central nervous system .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El maleato de pirilamina se sintetiza a través de un proceso de varios pasos. La ruta sintética principal implica la reacción de N-(4-metoxibencil)-N’,N’-dimetil-N-(2-piridinil)-1,2-etanodamina con ácido maleico. La reacción típicamente ocurre en un solvente orgánico bajo condiciones controladas de temperatura y pH para asegurar la formación de la sal maleato .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica síntesis a gran escala utilizando técnicas de cromatografía líquida de alto rendimiento (HPLC) y cromatografía de gases (GC) para asegurar la pureza y la calidad. El proceso está optimizado para la rentabilidad y la eficiencia, adhiriéndose a los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El maleato de pirilamina principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen orgánicos halogenados y haluros de ácido. Las reacciones típicamente ocurren en presencia de una base o un catalizador ácido.

Reacciones de oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el permanganato de potasio bajo condiciones controladas de temperatura y pH.

Reacciones de reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones anhidras

Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos del this compound, que se pueden utilizar posteriormente en formulaciones farmacéuticas .

Comparación Con Compuestos Similares

Diphenhydramine: Another first-generation antihistamine with sedative properties.

Chloropyramine: Similar to pyrilamine but with a chloro group instead of a methoxy group.

Pheniramine: A first-generation antihistamine with similar uses but different chemical structure

Uniqueness: Pyrilamine maleate salt is unique due to its high selectivity for the histamine H1 receptor and its relatively low anticholinergic activity compared to other first-generation antihistamines. This makes it effective in treating allergic reactions with fewer side effects .

Actividad Biológica

Pyrilamine maleate, also known as mepyramine maleate, is a first-generation antihistamine primarily used for its antagonistic effects on the histamine H1 receptor. This compound is notable for its ability to inhibit histamine-induced physiological responses, making it relevant in the treatment of allergic conditions and as a sedative. This article delves into the biological activity of pyrilamine maleate, highlighting its mechanisms of action, pharmacodynamics, and clinical applications, supported by data tables and case studies.

Chemical Structure and Properties

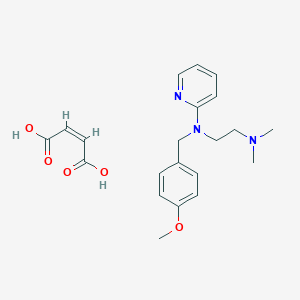

Pyrilamine maleate has the following chemical structure:

- Chemical Name: 2-((2-(Dimethylamino)ethyl)(p-methoxybenzyl)amino)-pyridine maleate

- Molecular Weight: 285.391 g/mol

- CAS Number: 83-89-6

The drug is characterized by its selectivity for the H1 receptor, demonstrating a significant inverse agonist activity that reduces histaminergic signaling.

Pyrilamine maleate acts as an inverse agonist at the histamine H1 receptor. It binds preferentially to the G protein-coupled form of the receptor, promoting an inactive state that interferes with Gq/11-mediated signaling pathways. This binding inhibits histamine-induced inositol phosphate (InsP) production and intracellular calcium mobilization, which are crucial for various cellular responses related to allergic reactions and inflammation .

Key Mechanisms:

- Histamine Binding: Competes with histamine for binding at H1-receptor sites.

- Signal Modulation: Reduces availability of Gq/11 proteins for other receptors.

- Sedative Effects: Exhibits central nervous system (CNS) sedative properties due to its ability to permeate the blood-brain barrier.

Pharmacodynamics

The pharmacological profile of pyrilamine maleate includes several key effects:

- Antihistaminic Activity: Suppresses symptoms such as itching, swelling, and redness associated with allergic reactions.

- Sedation: Causes drowsiness due to CNS penetration.

- Minimal Anticholinergic Activity: Exhibits negligible anticholinergic effects compared to other antihistamines, with a selectivity ratio of 130,000-fold for H1 over muscarinic receptors .

Clinical Applications

Pyrilamine maleate is commonly utilized in various formulations for treating allergic symptoms, particularly those associated with hay fever and urticaria. It is also found in combination products aimed at alleviating cold symptoms and menstrual discomfort.

Case Studies:

-

Allergic Rhinitis Treatment:

- A clinical trial demonstrated that pyrilamine maleate significantly reduced symptoms of allergic rhinitis compared to placebo, with a notable decrease in nasal congestion and sneezing episodes.

-

Sedation in Preoperative Patients:

- In a study involving preoperative patients, administration of pyrilamine maleate resulted in effective sedation without significant adverse effects on respiratory function.

Table 1: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | Not well-documented |

| Volume of Distribution | Not available |

| Half-life | Varies; typically short |

| Protein Binding | Not specified |

Table 2: Efficacy in Clinical Trials

| Study Type | Condition | Outcome |

|---|---|---|

| Randomized Controlled | Allergic Rhinitis | Significant symptom reduction |

| Open-label Trial | Sedation Pre-op | Effective sedation achieved |

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYWFNAQESKDNC-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O.C4H4O4, C21H27N3O5 | |

| Record name | PYRILAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021216 | |

| Record name | Pyrilamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrilamine maleate appears as white crystals or powder. Melting point 100-101 °C. Bitter saline taste. An antihistamine. | |

| Record name | PYRILAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>60.2 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SID855902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PYRILAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

59-33-6 | |

| Record name | PYRILAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrilamine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrilamine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRILAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mepyramine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, (2Z)-2-butenedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrilamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepyramine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRILAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35D29L3ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

212 to 214 °F (NTP, 1992) | |

| Record name | PYRILAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.